N-(3-chloro-2-methylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Substitution Reaction: The 4-position of the thiazole ring can be functionalized by reacting with 4-chlorobenzyl chloride in the presence of a base to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thiazole derivative with N-(3-chloro-2-methylphenyl)acetamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: Halogen atoms in the aromatic rings can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation of the thioether group.
Amines: Formed from reduction of nitro groups.
Substituted Aromatics: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide depends on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of an enzyme and inhibiting its activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with a thiazole ring structure, such as thiamine (vitamin B1) and sulfathiazole.
Chlorobenzyl Derivatives: Compounds containing a chlorobenzyl group, such as chlorobenzyl alcohol and chlorobenzyl chloride.
Uniqueness
N-(3-chloro-2-methylphenyl)-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide is unique due to its specific combination of functional groups and its potential biological activities. The presence of both the thiazole ring and the chlorobenzyl thioether linkage may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS2/c1-12-16(21)3-2-4-17(12)23-18(24)9-15-11-26-19(22-15)25-10-13-5-7-14(20)8-6-13/h2-8,11H,9-10H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTMHHHXBAVOBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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